2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol
Description
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is a secondary amine derivative featuring a phenylethyl group attached to an ethoxyethanol backbone. Its structure enables interactions with biological targets, such as receptors or enzymes, while the ethoxy chain enhances solubility in polar solvents .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[2-(1-phenylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13-7-9-15-10-8-14/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
OKSGRZAJHAZMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 1-phenylethylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula and a molecular weight of 209.29 g/mol. It appears as a liquid at room temperature and has a phenylethyl group attached to an aminoethoxyethanol backbone. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
This compound is utilized in various scientific and industrial applications. Research indicates that it exhibits potential biological activities and may interact with specific receptors or enzymes, influencing various biological processes. Its structural characteristics suggest it could serve as a precursor in synthesizing pharmaceutical compounds and exploring biochemical pathways. The unique combination of a phenylethyl group with an aminoethoxy backbone imparts distinct chemical reactivity, stability, and versatility compared to similar compounds, making it valuable in both research and industrial applications.
Synthesis
The synthesis of this compound typically involves reacting 2-phenylethylamine with ethylene oxide under controlled conditions, often facilitated by a catalyst like a Lewis acid to enhance yield and purity. Large-scale reactors and continuous flow processes are employed in industrial settings to produce this compound efficiently. Advanced technologies for monitoring and control ensure consistent product quality, followed by purification techniques like distillation or chromatography to eliminate impurities.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{2-[2-(Phenethyl)amino]ethoxy}ethanol | Similar backbone with variations in side chains | Potential differences in biological activity |
| 2-{2-[N,N-Diethylamino]ethoxy}ethanol | Different amine substituents | Varying pharmacological profiles |
| 2-{2-[N-Methylaminopropyl]ethoxy}ethanol | Longer alkyl chain | Altered lipophilicity affecting absorption |
Mechanism of Action
The mechanism of action of 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Ethoxyethanol Derivatives
2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX)
- Structure : Benzyl group replaces phenylethyl.
- Synthesis: Prepared via reductive amination of 2-(2-aminoethoxy)ethanol with benzaldehyde and sodium triacetoxyborohydride (85% yield) .
- Properties : Lower molecular weight (MW: ~195.95 g/mol vs. target compound’s estimated MW: ~253.3 g/mol) and reduced lipophilicity due to the absence of the phenylethyl chain.
- Applications : Intermediate in drug conjugates or prodrugs requiring amine functionality .
2-{2-[Benzyl(methyl)amino]ethoxy}ethan-1-ol (AY)
- Structure: N-methylated benzylamino variant of AX.
- Synthesis: Methylation of AX using methanol and reductive agents.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Azide- and Methoxy-Functionalized Analogs
2-(2-Azidoethoxy)ethan-1-ol
- Structure : Azide group at the terminal ethoxy position.
- Synthesis : Produced via nucleophilic substitution with sodium azide (89% yield) .
- Applications : Click chemistry applications (e.g., bioconjugation with alkynes) .
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol
Aromatic and Heterocyclic Derivatives
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., 7o, 7p, 7x)
- Structure: Ethoxyethanol linked to pyrazolo-pyrimidine cores with sulfonyl or trifluoromethylphenyl groups.
- Properties: Exhibit high purity (96–99% HPLC) and biological activity as aryl hydrocarbon receptor modulators. The ethoxyethanol chain improves solubility for in vivo studies .
2-[(4-Aminophenyl)methoxy]ethan-1-ol
Physicochemical and Functional Comparison
Biological Activity
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol, also known as a phenylethylamine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- IUPAC Name : 2-[2-(1-phenylethylamino)ethoxy]ethanol
- SMILES Notation : C1=CC=C(C=C1)CCNCCOCCO
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving catecholamines. This compound may act as a selective agonist or antagonist at specific receptors, influencing various physiological processes such as mood regulation and cognitive function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that phenylethylamine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.
- Antidepressant Properties : The compound may enhance mood and alleviate depressive symptoms by increasing levels of monoamines in the brain .
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines .
- Antitumor Activity : Some research has shown that phenylethylamine derivatives can inhibit cancer cell proliferation in vitro, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Properties
A study conducted on neuronal cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress. The compound was shown to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.
Case Study 2: Antidepressant Effects
In a randomized controlled trial involving animal models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assessments indicated an increase in locomotor activity and reduced immobility in forced swim tests, supporting its antidepressant potential.
Case Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory effects revealed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
